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(3-Phenyl-1,2-thiazol-4-yl)methanol

Cat. No.: B15325919
M. Wt: 191.25 g/mol
InChI Key: GYEMMXZJBOCJNO-UHFFFAOYSA-N
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Description

(3-Phenyl-1,2-thiazol-4-yl)methanol (CAS 1823356-24-6) is a chemical compound with the molecular formula C10H9NOS and a molecular weight of 191.25 g/mol . It belongs to a class of heterocyclic compounds featuring a thiazole ring, a structure recognized as a privileged scaffold in medicinal chemistry due to its prevalence in biologically active molecules. The presence of both a phenyl-substituted thiazole core and a hydroxymethyl functional group makes this compound a versatile building block (synthon) for the synthesis of more complex molecules in drug discovery and development programs . The thiazole ring is a common pharmacophore found in compounds with a wide range of biological activities. While research on this specific isomer is developing, structurally similar phenylthiazole derivatives have demonstrated significant potential in scientific research, showing promising antitumor properties , antimicrobial effects , and tyrosinase inhibitory activity . For instance, certain thiazolyl-indole derivatives have exhibited potent antitumor activity against a panel of human cancer cell lines and high affinity for CDK1, a kinase target in cancer therapy . Other research into thiazole-containing hybrids has led to the development of novel antimicrobial agents that are effective against fungal strains like C. neoformans and bacterial strains such as E. coli . Furthermore, molecules with a thiazolidine or dithiolane ring have been investigated as potent tyrosinase inhibitors for potential application in skin-whitening agents . The hydroxymethyl group on the thiazole ring offers a reactive site for further chemical modification, allowing researchers to link the thiazole moiety to other pharmacophores or create diverse chemical libraries for high-throughput screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NOS B15325919 (3-Phenyl-1,2-thiazol-4-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

(3-phenyl-1,2-thiazol-4-yl)methanol

InChI

InChI=1S/C10H9NOS/c12-6-9-7-13-11-10(9)8-4-2-1-3-5-8/h1-5,7,12H,6H2

InChI Key

GYEMMXZJBOCJNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC=C2CO

Origin of Product

United States

Reaction Chemistry and Chemical Transformations of 3 Phenyl 1,2 Thiazol 4 Yl Methanol

Reactivity of the Hydroxymethyl Group (–CH2OH)

The hydroxymethyl group at the 4-position of the thiazole (B1198619) ring is a primary alcohol and, as such, undergoes a variety of characteristic reactions. These transformations are fundamental for introducing new functional groups and extending the carbon skeleton.

The primary alcohol of (3-Phenyl-1,2-thiazol-4-yl)methanol (B6166933) can be selectively oxidized to either the corresponding aldehyde, (3-phenyl-1,2-thiazol-4-yl)carbaldehyde, or the carboxylic acid, 3-phenyl-1,2-thiazole-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are required for the selective oxidation to the aldehyde, preventing over-oxidation to the carboxylic acid. Commonly employed reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane (DMP). These reactions are typically carried out in anhydrous chlorinated solvents such as dichloromethane (B109758) (DCM) at or below room temperature.

Stronger oxidizing agents will typically lead to the formation of the carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and ruthenium tetroxide (RuO4) are effective for this transformation. organic-chemistry.org The reaction conditions often involve aqueous or biphasic systems and may require heating to drive the reaction to completion. A metal-free alternative involves using reagents like 1-hydroxycyclohexyl phenyl ketone as an oxidant. organic-chemistry.org

It is worth noting that under certain hydrolytic conditions, such as treatment with sulfuric acid in a dimethoxyethane-water mixture, thiazol-2-ylmethanols have been observed to undergo an unusual oxidation to the corresponding ketone. researchgate.net While this has been reported for the 2-substituted isomer, the potential for similar side reactions with this compound should be considered.

Table 1: Oxidation Reactions of Primary Alcohols to Aldehydes and Carboxylic Acids

TransformationReagent(s)Typical ConditionsProduct
Alcohol to AldehydePyridinium chlorochromate (PCC)Anhydrous CH₂Cl₂, room temperatureAldehyde
Alcohol to AldehydeDess-Martin periodinane (DMP)Anhydrous CH₂Cl₂, room temperatureAldehyde
Alcohol to Carboxylic AcidPotassium permanganate (KMnO₄)Basic aqueous solution, heatCarboxylic acid salt
Alcohol to Carboxylic AcidJones reagent (CrO₃, H₂SO₄, acetone)Acetone, 0 °C to room temperatureCarboxylic acid
Alcohol to Carboxylic Acid1-Hydroxycyclohexyl phenyl ketoneBase, 1,2-dimethoxyethaneCarboxylic acid

While this compound itself is already in a reduced state at the C4-substituent, the corresponding aldehyde or carboxylic acid can be reduced back to the alcohol. This transformation is useful if the aldehyde or carboxylic acid is an intermediate in a synthetic pathway.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used for the reduction of both aldehydes and carboxylic acids to primary alcohols. nih.govchemicalbook.com Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is effective for the reduction of aldehydes to alcohols, but it is generally not strong enough to reduce carboxylic acids. nih.gov The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule. For instance, in the presence of a sulfone group, NaBH₄ in methanol (B129727) was used to selectively reduce an ester to an alcohol without affecting the sulfone. nih.gov

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or can be promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The latter method, known as Steglich esterification, is particularly mild and efficient. researchgate.net

Etherification, the formation of an ether from the alcohol, can be achieved through various methods. A common approach is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, followed by nucleophilic substitution with an alkyl halide.

The hydroxymethyl group can be converted into a good leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions.

Halogenation: The hydroxyl group can be replaced by a halogen atom (Cl, Br, or I). Common reagents for this transformation include thionyl chloride (SOCl₂) for chlorination, and phosphorus tribromide (PBr₃) for bromination. These reactions typically proceed via an SN2 mechanism.

Amination: Direct amination of the alcohol is generally not feasible. Therefore, the hydroxyl group is first converted into a better leaving group. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields the corresponding tosylate. This tosylate can then be displaced by an amine in a nucleophilic substitution reaction to afford the aminated product. An alternative route is the Mitsunobu reaction, which allows for the direct conversion of the alcohol to an amine using a phthalimide (B116566) or an azide (B81097) as the nucleophile, followed by subsequent reduction.

Electrophilic and Nucleophilic Reactions on the Phenyl Moiety

The phenyl group attached at the 3-position of the thiazole ring is an aromatic system and can undergo electrophilic aromatic substitution reactions. The thiazole ring itself acts as a substituent on the phenyl ring, influencing the rate and regioselectivity of these reactions.

The thiazole ring is generally considered to be an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack. This deactivation means that harsher reaction conditions may be required compared to benzene. The electron-withdrawing nature of the thiazole ring directs incoming electrophiles primarily to the meta-position of the phenyl ring. wikipedia.orgrsc.org Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric acid and sulfuric acid), halogenation (using a halogen with a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts acylation and alkylation (using an acyl chloride or alkyl halide with a Lewis acid catalyst). masterorganicchemistry.com

Nucleophilic aromatic substitution on the phenyl ring is generally difficult unless there are strong electron-withdrawing groups ortho or para to a leaving group (such as a halide) on the phenyl ring. libretexts.org In the case of this compound, the unsubstituted phenyl ring is not expected to be reactive towards nucleophilic aromatic substitution under standard conditions.

Table 2: Regioselectivity of Electrophilic Aromatic Substitution on the Phenyl Ring

ReactionReagentsExpected Major Product Position
NitrationHNO₃, H₂SO₄meta
BrominationBr₂, FeBr₃meta
SulfonationSO₃, H₂SO₄meta
Friedel-Crafts AcylationRCOCl, AlCl₃meta

Functionalization and Derivatization of the Thiazole Ring System

The thiazole ring itself is a robust heterocyclic system that can also be functionalized. The reactivity of the thiazole ring is influenced by the substituents already present. The C2, C4, and C5 positions of the thiazole ring have different electronic properties and thus different reactivities.

In 1,2-thiazoles, the C5 position is often susceptible to deprotonation by strong bases, such as organolithium reagents (e.g., n-butyllithium), to form a lithiated intermediate. This powerful nucleophile can then react with a variety of electrophiles, such as aldehydes, ketones, alkyl halides, and carbon dioxide, to introduce new substituents at the C5 position.

The thiazole ring can also participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form new carbon-carbon bonds. researchgate.net For these reactions, a halogenated thiazole derivative would typically be required as a starting material.

Furthermore, the nitrogen atom in the thiazole ring can be quaternized by reaction with alkyl halides, leading to the formation of thiazolium salts. These salts can then undergo further reactions, including use as precursors for N-heterocyclic carbenes.

Reactions at Nitrogen Atoms

The thiazole ring contains a pyridine-type nitrogen atom at position 2 (N2). The lone pair of electrons on this nitrogen atom makes it basic and nucleophilic, rendering it susceptible to protonation and alkylation. pharmaguideline.comchemicalbook.com

Protonation: Like other thiazole derivatives, this compound is expected to be readily protonated by acids at the N2 position to form a stable thiazolium salt. pharmaguideline.comnih.gov The pKa of the conjugate acid of thiazole is approximately 2.5, indicating it is less basic than imidazole (B134444) but capable of forming salts with strong acids. wikipedia.org

N-Alkylation: The nitrogen atom can act as a nucleophile, reacting with alkyl halides in an SN2 reaction to form N-alkylated thiazolium salts. pharmaguideline.comtandfonline.com This reaction is a common transformation for thiazoles, leading to the formation of a quaternary ammonium (B1175870) cation. pharmaguideline.com The resulting thiazolium cation is resonance-stabilized. pharmaguideline.com

Table 1: Potential Reactions at the Nitrogen Atom of this compound
Reaction TypeReagentExpected ProductProduct Class
ProtonationAcid (e.g., HCl)(3-Phenyl-1,2-thiazol-4-yl)methanolium chlorideThiazolium Salt
N-AlkylationAlkyl Halide (e.g., CH₃I)2-Methyl-3-phenyl-4-(hydroxymethyl)-1,2-thiazolium iodideN-Alkylthiazolium Salt

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is considered an electron-rich aromatic system, capable of undergoing electrophilic aromatic substitution. chemicalbook.comwikipedia.org Computational studies and experimental evidence show that the C5 position is the most electron-rich and thus the primary site for electrophilic attack. chemicalbook.comwikipedia.orgnih.gov The reactivity order for electrophilic substitution is generally C5 > C4 > C2. pharmaguideline.comnih.gov

For this compound, the C3 and C4 positions are already substituted. Therefore, electrophilic substitution is highly likely to occur at the unsubstituted C5 position. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

Table 2: Potential Electrophilic Aromatic Substitution Reactions
ReactionReagentsExpected Major Product
BrominationBr₂(5-Bromo-3-phenyl-1,2-thiazol-4-yl)methanol
NitrationHNO₃/H₂SO₄(5-Nitro-3-phenyl-1,2-thiazol-4-yl)methanol
SulfonationSO₃/H₂SO₄4-(Hydroxymethyl)-3-phenyl-1,2-thiazole-5-sulfonic acid

Stereoselective Transformations and Chiral Derivatization

This compound is an achiral molecule as it does not possess a stereocenter. However, the primary alcohol (hydroxymethyl) group at the C4 position provides a functional handle for introducing chirality into the molecule. The development of chiral thiazole-containing compounds is of interest in medicinal chemistry and materials science.

While specific studies on the stereoselective transformation of this compound are not extensively documented, established methods for the synthesis of chiral alcohols can be applied. One of the most effective strategies for obtaining enantiomerically pure alcohols is through enzymatic kinetic resolution. jocpr.comrsc.org

Enzymatic Kinetic Resolution: This technique utilizes lipases to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slower-reacting enantiomer. jocpr.comrsc.orgmdpi.com Although the target compound is not racemic, this principle can be applied to a racemic precursor or a derivative. For instance, if the hydroxymethyl group were oxidized to an aldehyde and then reacted with a Grignard reagent, a racemic secondary alcohol would be formed. This racemic mixture could then potentially be resolved using enzymatic methods.

Asymmetric Synthesis: Another approach is the asymmetric reduction of a corresponding ketone derivative. If this compound were oxidized to 3-phenyl-1,2-thiazole-4-carbaldehyde (B6207514), subsequent asymmetric reduction using chiral catalysts (e.g., those based on ruthenium) or enzymes (ketoreductases) could yield one enantiomer of the corresponding secondary alcohol selectively. mdpi.comencyclopedia.pub

These transformations would lead to chiral derivatives, expanding the molecular diversity and potential applications of this thiazole scaffold.

Mechanism Elucidation of Key Reactions

The mechanisms for the fundamental reactions of this compound are well-established in heterocyclic and general organic chemistry.

Mechanism of N-Alkylation: The reaction of the thiazole nitrogen with an alkyl halide proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single concerted step to form the N-alkylthiazolium salt. beilstein-journals.org

Mechanism of Electrophilic Aromatic Substitution: The substitution at the C5 position follows the classical mechanism for electrophilic aromatic substitution.

Generation of the Electrophile: A strong electrophile (E⁺) is generated from the reagents (e.g., Br⁺ from Br₂, NO₂⁺ from HNO₃/H₂SO₄).

Formation of the Sigma Complex: The π-electron system of the thiazole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized over the ring.

Deprotonation: A base in the reaction mixture removes the proton from the C5 carbon, restoring the aromaticity of the thiazole ring and yielding the final substituted product.

The stability of the sigma complex intermediate determines the regioselectivity, with attack at C5 leading to a more stable intermediate compared to attack at other positions.

Table of Compounds

Table 3: List of Mentioned Chemical Compounds
Compound Name
This compound
(3-Phenyl-1,2-thiazol-4-yl)methanolium chloride
2-Methyl-3-phenyl-4-(hydroxymethyl)-1,2-thiazolium iodide
(5-Bromo-3-phenyl-1,2-thiazol-4-yl)methanol
(5-Nitro-3-phenyl-1,2-thiazol-4-yl)methanol
4-(Hydroxymethyl)-3-phenyl-1,2-thiazole-5-sulfonic acid
3-Phenyl-1,2-thiazole-4-carbaldehyde

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (3-Phenyl-1,2-thiazol-4-yl)methanol (B6166933), a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous structural assignment.

¹H (Proton) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The spectrum for this compound would be expected to show distinct signals corresponding to the protons of the phenyl ring, the isothiazole (B42339) ring, the methylene (B1212753) group (-CH₂-), and the hydroxyl group (-OH).

The phenyl group protons would typically appear as a multiplet in the aromatic region (around 7.0-8.0 ppm). The single proton on the isothiazole ring would likely resonate as a singlet. The methylene protons adjacent to the hydroxyl group would appear as a singlet or a doublet (if coupled to the hydroxyl proton), and its chemical shift would be influenced by the electronegativity of the adjacent oxygen atom. The hydroxyl proton signal is often broad and its position can vary depending on solvent and concentration.

While specific experimental data for this compound is not widely available in the reviewed literature, the table below outlines the expected proton environments and their anticipated chemical shift ranges based on general principles and data from similar structures.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Phenyl-H~7.3 - 7.8Multiplet (m)
Isothiazole-H5~8.5 - 9.0Singlet (s)
-CH₂-~4.5 - 5.0Singlet (s) or Doublet (d)
-OHVariable (typically ~1.5 - 4.0)Singlet (s), broad

Table 1: Predicted ¹H NMR Spectral Data for this compound. These are estimated values and may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show signals for the six carbons of the phenyl ring, the three carbons of the isothiazole ring, and the methylene carbon.

The carbons of the phenyl ring typically resonate in the range of 125-140 ppm. The carbons of the heterocyclic isothiazole ring would have characteristic shifts, with the carbon atom bonded to sulfur (C3) and the carbon atom bonded to nitrogen appearing at different fields. The methylene carbon (-CH₂OH) would be found further upfield, typically in the range of 55-65 ppm.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Phenyl C (quaternary)~130 - 140
Phenyl CH~125 - 130
Isothiazole C3 (C-Ph)~155 - 165
Isothiazole C4 (C-CH₂OH)~140 - 150
Isothiazole C5~115 - 125
-CH₂OH~55 - 65

Table 2: Predicted ¹³C NMR Spectral Data for this compound. These are estimated values and may vary based on solvent and experimental conditions.

For a molecule with multiple aromatic and heterocyclic signals, two-dimensional (2D) NMR techniques are crucial for unambiguous assignment.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to assign adjacent protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the proton signal of the methylene group to its carbon signal and the isothiazole ring proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connectivity between the phenyl ring, the isothiazole ring, and the methanol (B129727) moiety. For instance, correlations would be expected between the methylene protons and the C4 and C5 carbons of the isothiazole ring, as well as the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₀H₉NOS. HRMS would be able to confirm this by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass. The predicted monoisotopic mass is 191.04048 Da. uni.lu

While specific experimental HRMS data for the target compound is scarce, predicted data for a structural isomer, [3-(1,3-thiazol-4-yl)phenyl]methanol, illustrates the types of ions that would be observed. uni.lu

Adduct m/z (Predicted)
[M+H]⁺192.04776
[M+Na]⁺214.02970
[M+K]⁺230.00364
[M+NH₄]⁺209.07430
[M-H]⁻190.03320

Table 3: Predicted m/z values for common adducts of an isomer, C₁₀H₉NOS, in mass spectrometry. uni.lu M represents the parent molecule.

Tandem Mass Spectrometry (MS/MS) involves selecting a specific parent ion (such as the [M+H]⁺ ion) and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure.

For this compound, key fragmentation pathways would likely include:

Loss of the hydroxymethyl group (-CH₂OH): This would result in a significant fragment ion corresponding to the stable 3-phenyl-1,2-thiazole cation.

Cleavage of the phenyl group: Fragmentation could lead to the loss of the C₆H₅ radical.

Ring cleavage: The isothiazole ring itself could fragment in characteristic ways, for example, through the loss of sulfur or other small neutral molecules.

Analyzing these fragmentation patterns allows researchers to piece together the molecular structure, confirming the identity and connectivity of the different functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

In the analysis of thiazole (B1198619) derivatives, characteristic IR spectral bands are observed that confirm the presence of specific structural motifs. tsijournals.comresearchgate.net The aromatic C-H stretching vibrations of the phenyl group are typically found in the range of 3100-3000 cm⁻¹. tsijournals.com The C-C stretching vibrations within the aromatic ring give rise to bands in the 1600-1200 cm⁻¹ region. tsijournals.com For the thiazole ring, characteristic C-H stretching vibrations are expected between 3000-3100 cm⁻¹. researchgate.net

The presence of the hydroxyl group (-OH) in this compound would be indicated by a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of O-H stretching. The C-O stretching vibration of the primary alcohol would likely appear in the 1050-1000 cm⁻¹ range.

A representative table of expected IR absorption bands for this compound is provided below:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching, H-bonded3400-3200 (broad)
C-H (aromatic)Stretching3100-3000
C-H (thiazole)Stretching3100-3000
C=C (aromatic)Stretching~1600-1450
C=N (thiazole)Stretching~1650-1550
C-O (primary alcohol)Stretching~1050
C-S (thiazole)Stretching~700-600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

For compounds containing aromatic and heteroaromatic systems like this compound, characteristic absorption bands are expected. Thiazole itself exhibits UV absorption, and the presence of a phenyl substituent leads to a bathochromic (red) shift in the absorption maxima. nist.govbiointerfaceresearch.com The electronic transitions are typically of the π → π* type, arising from the conjugated system of the phenyl and thiazole rings. The solvent used can influence the position and intensity of these absorption bands. biointerfaceresearch.com For instance, studies on similar thiazole derivatives have shown absorption maxima in the range of 280-385 nm. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

For a derivative, [2-(biphenyl-4-yl)-1,3-thiazol-4-yl]methanol, X-ray crystallography revealed a monoclinic crystal system. nih.gov The analysis provided detailed crystal data, including unit cell dimensions (a, b, c, β), volume (V), and the number of molecules per unit cell (Z). nih.gov Such data allows for the precise calculation of bond lengths and angles within the molecule, confirming the connectivity of the phenyl, thiazole, and methanol moieties. It also reveals intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. wikipedia.org

A table summarizing typical crystal data obtained from X-ray crystallography is shown below:

ParameterExample Value for a Thiazole Derivative nih.gov
Molecular FormulaC₁₆H₁₃NOS
Molecular Weight267.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.05424 (18)
b (Å)29.3096 (9)
c (Å)7.2064 (2)
β (°)92.668 (3)
Volume (ų)1277.37 (7)
Z4

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for its separation from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For compounds like this compound, a reversed-phase HPLC method would typically be employed. scholarsresearchlibrary.com This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. scholarsresearchlibrary.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound can be determined by the area of its corresponding peak in the chromatogram. Method validation would include parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). scholarsresearchlibrary.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While the methanol group in this compound might require derivatization to increase its volatility, GC-MS can provide valuable information about the compound's molecular weight and fragmentation pattern. nih.govnih.gov The gas chromatogram indicates the retention time of the compound, which is characteristic under specific instrumental conditions. The mass spectrometer then fragments the eluted compound and provides a mass spectrum, which serves as a molecular fingerprint, aiding in its identification. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. researchgate.netlew.ro A close agreement between the experimental and calculated values provides strong evidence for the empirical formula of the synthesized compound. researchgate.net For this compound (C₁₀H₉NOS), the theoretical elemental composition would be calculated and compared against the experimental results.

A table illustrating a typical comparison of calculated and found elemental analysis data is presented below:

ElementTheoretical % for C₁₀H₉NOSFound % (Example)
Carbon (C)62.8062.75
Hydrogen (H)4.744.71
Nitrogen (N)7.327.29
Sulfur (S)16.7716.72

Computational and Theoretical Studies of 3 Phenyl 1,2 Thiazol 4 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and other properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations can elucidate the distribution of electrons within a molecule and predict a range of molecular properties.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and stability of a molecule. nih.gov A smaller gap generally indicates a more reactive molecule. asianpubs.org Studies on various thiazole (B1198619) derivatives have shown that the HOMO-LUMO gap can be tuned by changing the substituents on the thiazole ring. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties. bohrium.com

In a study on 3-phenylbenzo[d]thiazole-2(3H)-imine and its derivatives, DFT calculations at the M06-2x/6-311++G(d,p) level of theory showed that substituents have a significant impact on the HOMO-LUMO energy gap. bohrium.com For example, the nitro-substituted compound exhibited the lowest energy gap, suggesting higher reactivity. bohrium.com

Table 1: Calculated Electronic Properties of a Representative Phenylthiazole Derivative using DFT

Property Value
HOMO Energy -6.9947 eV
LUMO Energy -2.3043 eV
HOMO-LUMO Gap (ΔE) 4.6905 eV

Data for 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, a related thiazole derivative. nih.gov

DFT calculations are also extensively used to predict spectroscopic parameters, which can be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, it is possible to obtain theoretical chemical shifts that often show good correlation with experimental values. Recent advancements have even integrated DFT-calculated shielding tensors with graph neural networks to improve prediction accuracy. nyu.edu

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. While there is often a systematic deviation between calculated and experimental frequencies, scaling factors can be applied to achieve better agreement. researchgate.net For instance, in a study of (2-dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone, the calculated C-H stretching vibrations were found to be in the range of 3033-3100 cm⁻¹ using the B3LYP/6-311G method. tsijournals.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. nih.gov It can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. scirp.org

Table 2: Predicted Spectroscopic Data for a Related Phenylthiazole Derivative

Spectroscopy Predicted Parameter Value
¹³C NMR Chemical Shift (C=N) ~154 ppm
IR C=N Stretch ~1546 cm⁻¹
UV-Vis (TD-DFT) λmax ~370 nm

Illustrative data based on studies of various phenylthiazole derivatives. tsijournals.comnbu.edu.sa

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. rsc.orgsemanticscholar.org The MEP map illustrates the electrostatic potential on the van der Waals surface of the molecule, with different colors representing regions of varying potential.

Typically, red regions indicate negative electrostatic potential and are associated with lone pairs of electrons, making them susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, usually around hydrogen atoms bonded to electronegative atoms, indicating sites for nucleophilic attack. For a molecule like (3-Phenyl-1,2-thiazol-4-yl)methanol (B6166933), the MEP would likely show negative potential around the nitrogen atom of the thiazole ring and the oxygen atom of the methanol (B129727) group, and positive potential around the hydroxyl proton. researchgate.netresearchgate.net Studies on similar heterocyclic compounds have used MEP analysis to successfully predict sites of intermolecular interactions, such as hydrogen bonding. nih.gov

Conformational Analysis and Energy Landscape Exploration

This compound has several rotatable bonds, including the C-C bond connecting the phenyl ring to the thiazole ring and the C-C bond of the methanol group. Conformational analysis aims to identify the most stable arrangement of atoms in space (the global minimum energy conformation) and the energy barriers for rotation between different conformations.

Computational methods can be used to scan the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This allows for the construction of an energy landscape, revealing the various low-energy conformers and the transition states that connect them. For example, a study on 4-Phenyl-3H-1,3-thiazol-2-ol involved varying selected torsion angles in steps of 10° to determine the lowest-energy conformation. nih.gov Such analyses are crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. This provides valuable insights into the feasibility of a reaction and the factors that control its outcome.

For instance, DFT calculations have been used to study the formation of thiazole rings. In one study, the reactivity of 5-arylidenerhodanine derivatives in reactions was computationally investigated at the DFT(M06-2X)/6–311+G(d,p) level of theory, considering the effect of the solvent. researchgate.net In another example, quantum chemical modeling was used to study the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole, a related heterocyclic compound, by calculating the energies of intermediates and transition states. chemintech.ru Such studies can help to confirm or refine proposed reaction mechanisms. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecular properties, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes, solvent effects, and intermolecular interactions on a timescale from picoseconds to microseconds.

For a molecule like this compound, MD simulations could be used to study its behavior in a solvent, such as water, to understand how it interacts with solvent molecules and how its conformation changes over time. MD simulations are particularly useful for studying the interaction of small molecules with biological macromolecules, such as proteins or DNA. dntb.gov.ua For example, MD simulations have been used to study the binding of ERRα inverse agonists, which include triazole moieties, to their target protein, providing insights into the key interactions that stabilize the complex. nih.gov

Rational Design Principles for Novel Derivatives Based on Computational Insights

As of the latest available data, specific computational and theoretical studies focusing on this compound to establish rational design principles for its novel derivatives are not extensively available in publicly accessible scientific literature. While computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) are commonly employed to guide the development of new therapeutic agents based on a lead compound, detailed research applying these techniques directly to this compound has not been published.

The rational design of new chemical entities typically involves a deep understanding of the parent molecule's structural, electronic, and physicochemical properties. For this compound, this would entail computational analyses to elucidate its preferred conformations, electronic distribution, and potential interaction points with biological targets. Such studies would form the foundation for designing derivatives with enhanced activity, selectivity, or improved pharmacokinetic profiles.

In the absence of specific studies on this compound, the general principles of rational drug design for heterocyclic compounds, particularly those containing a thiazole ring, would likely be applied. These principles often involve:

Structure-Activity Relationship (SAR) Analysis: Investigating how modifications to the phenyl ring, the thiazole core, or the methanol group affect biological activity. Computational tools can predict the impact of these changes.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity. For instance, the hydroxyl group of the methanol moiety could be a target for such modifications.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups responsible for the biological activity of a molecule. This model can then be used to design new molecules that fit the pharmacophore.

Molecular Docking: Simulating the interaction of the compound and its potential derivatives with the active site of a target protein to predict binding affinity and orientation.

Without dedicated computational research on this compound, any principles for designing its derivatives would remain hypothetical and based on broader medicinal chemistry knowledge rather than specific computational insights into this particular molecule. Further research is required to build a computational model that can effectively guide the rational design of its novel derivatives.

Derivatization Strategies and Analogue Synthesis Based on the 3 Phenyl 1,2 Thiazol 4 Yl Methanol Scaffold

Design Principles for Structural Diversification

The design of new analogues based on the (3-phenyl-1,2-thiazol-4-yl)methanol (B6166933) core is guided by several key principles. A primary approach is the strategic modification of different positions on the scaffold to probe interactions with biological targets. The isothiazole (B42339) ring, a privileged structure in drug discovery, along with its phenyl and methanol (B129727) substituents, provides multiple points for derivatization. nih.govrepec.org

A common strategy involves altering the electronic and steric properties of the molecule. This can be achieved by introducing various substituents onto the phenyl ring or by modifying the methanol group. The goal is to enhance binding affinity to target proteins or enzymes and to improve drug-like properties. Photochemical permutation represents a conceptually different approach, where light-induced rearrangements of the thiazole (B1198619) or isothiazole ring can lead to novel and complex derivatives that are otherwise difficult to access. repec.org

Synthesis of Substituted Aryl Derivatives at Position 3

Modification of the phenyl ring at position 3 of the isothiazole core is a widely used strategy to explore SAR. A variety of substituted aryl analogues can be synthesized to investigate the impact of different functional groups on biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the entire molecule.

One common synthetic route to achieve this diversification is through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. nih.gov By using appropriately substituted benzaldehydes to generate the corresponding thioamides, a library of derivatives with diverse functionalities on the phenyl ring can be created. For example, derivatives with chloro or ethyl groups on the phenyl ring have been synthesized. guidechem.com The synthesis of [2-(biphenyl-4-yl)-1,3-thiazol-4-yl]methanol involves a Suzuki coupling reaction to introduce the second phenyl ring. nih.gov

Compound NameBase ScaffoldModification at Position 3
[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol(Phenyl-1,3-thiazol-4-yl)methanol4-Ethylphenyl group
[2-(3-Chloro-phenyl)-thiazol-4-yl]-methanol(Phenyl-1,3-thiazol-4-yl)methanol3-Chlorophenyl group
[2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol(Phenyl-1,3-thiazol-4-yl)methanolBiphenyl-4-yl group

Modifications at the Methanol Moiety (e.g., ethers, esters, amines)

The methanol group at position 4 of the isothiazole ring is another key site for derivatization. This hydroxyl group can be readily converted into a variety of other functional groups, including ethers, esters, and amines, to explore new chemical space and modulate physicochemical properties such as polarity and hydrogen bonding capacity.

Ethers: Ether derivatives can be prepared through Williamson ether synthesis, where the alcohol is deprotonated with a base and reacted with an alkyl halide. This modification can increase lipophilicity and potentially improve cell membrane permeability.

Esters: Esterification of the methanol group is a straightforward transformation, typically achieved by reacting the alcohol with a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride) in the presence of a catalyst. This can introduce a wide range of functionalities and can also serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active parent alcohol. The reduction of a corresponding ester, such as ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, using a reducing agent like lithium aluminum hydride, is a common method to synthesize the parent methanol compound. nih.govchemicalbook.comchemicalbook.com

Amines: The hydroxyl group can be converted to an amino group through a two-step process involving conversion to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an amine. Direct reductive amination of the corresponding aldehyde, which can be obtained by oxidation of the alcohol, is another viable route. The resulting amines can introduce basic centers into the molecule, which can be important for salt formation and solubility.

Introduction of Additional Heterocyclic Systems

To further expand the chemical diversity and explore novel biological interactions, additional heterocyclic systems can be appended to the this compound scaffold. This can be achieved by linking other heterocycles to the phenyl ring, the isothiazole core, or the methanol moiety.

For example, a triazole ring can be introduced, a strategy that has been successfully employed in the synthesis of various bioactive molecules. nih.govmdpi.combohrium.com The synthesis of phenylthiazolylindoles and phenylthiazolyl-7-azaindoles has been accomplished through the Hantzsch reaction, demonstrating the feasibility of incorporating complex heterocyclic systems. nih.gov Fusing the isothiazole with other rings, such as in imidazo[2,1-b]thiazole (B1210989) derivatives, has also been explored to create more rigid and structurally diverse compounds. nih.gov The synthesis of thiazole derivatives containing a benzofuran (B130515) moiety has also been reported. bepls.com

Derivative ClassIncorporated Heterocycle
Triazole-containing isothiazolidine (B1259544) 1,1-dioxidesTriazole
PhenylthiazolylindolesIndole
Phenylthiazolyl-7-azaindoles7-Azaindole
Imidazo[2,1-b]thiazole derivativesImidazole (B134444)
Thiazole-benzofuran hybridsBenzofuran

Stereoselective Synthesis of Chiral Analogues

The introduction of stereocenters into the this compound scaffold can lead to the development of chiral analogues. Since enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic profiles, stereoselective synthesis is a critical aspect of modern drug discovery.

Chirality can be introduced at the carbon atom bearing the methanol group. Asymmetric reduction of the corresponding ketone precursor using chiral reducing agents or catalysts can provide access to enantiomerically enriched or pure alcohols. Alternatively, chiral starting materials can be employed in the synthesis. While specific examples for the stereoselective synthesis of this compound are not extensively detailed in the provided search results, the principles of asymmetric synthesis are broadly applicable to this class of compounds. The synthesis of asymmetrical phenothiazine (B1677639) diarylamino derivatives highlights the interest in creating structurally complex and specific stereoisomers. nih.gov

High-Throughput Synthesis and Library Generation

To efficiently explore the vast chemical space around the this compound scaffold, high-throughput synthesis and library generation techniques are employed. nih.govnih.gov These approaches allow for the rapid synthesis of a large number of derivatives in a parallel or automated fashion.

Solid-phase synthesis is a powerful tool for library generation. nih.gov In this method, the scaffold is attached to a solid support (resin), and various reagents are added in a stepwise manner to build up the desired derivatives. After the synthesis is complete, the final products are cleaved from the resin. This approach simplifies purification and allows for the use of excess reagents to drive reactions to completion. One-pot, multi-component reactions are also highly efficient for library synthesis, as they allow for the formation of complex molecules from simple starting materials in a single step, minimizing purification efforts and saving time. nih.gov The generation of a 180-member library of triazole-containing isothiazolidine 1,1-dioxides showcases the power of these high-throughput methods. nih.gov

Applications of 3 Phenyl 1,2 Thiazol 4 Yl Methanol As a Chemical Intermediate

Utilization as a Building Block in Complex Molecule Synthesis

The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry and materials science due to its diverse biological activities and unique electronic properties. nih.govfabad.org.trnih.gov (3-Phenyl-1,2-thiazol-4-yl)methanol (B6166933) serves as an excellent starting point for the synthesis of a variety of complex molecules, leveraging the reactivity of its hydroxymethyl group and the potential for further functionalization of the phenyl and thiazole rings.

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for a wide range of subsequent chemical transformations. For instance, the corresponding aldehyde can participate in condensation reactions, such as the Knoevenagel or Wittig reactions, to form larger, more elaborate structures. The carboxylic acid derivative, on the other hand, can be used in amide or ester bond formation, allowing for the coupling of the thiazole moiety to other molecules of interest, including peptides, other heterocyclic systems, or polymers.

Furthermore, the phenyl ring can be subjected to electrophilic substitution reactions, introducing additional functional groups that can modulate the properties of the final molecule. The thiazole ring itself can also be involved in various chemical transformations, although it is generally more stable than other five-membered heterocycles.

A significant application of thiazole derivatives as building blocks is in the synthesis of biologically active compounds. Research has shown that the incorporation of the thiazole nucleus into larger molecules can lead to compounds with a wide range of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities. fabad.org.trnih.gov The synthesis of novel substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines, for example, has been shown to yield compounds with significant antibacterial properties. nih.gov While this example pertains to a 1,3-thiazole isomer, the synthetic principles are transferable to the 1,2-thiazole scaffold of this compound.

The following table provides examples of complex molecules synthesized from thiazole-based building blocks, highlighting the versatility of this scaffold.

Starting Material/IntermediateReaction TypeResulting Complex Molecule/ScaffoldPotential ApplicationReference
Thiazole-2-carboxaldehydeWittig ReactionStilbene-thiazole derivativesOrganic electronics, fluorescent probesN/A
4-(Bromomethyl)thiazoleNucleophilic SubstitutionThiazole-containing ethers and estersProdrugs, functional materialsN/A
2-Amino-4-phenylthiazoleDiazotization and couplingAzo dyes containing a thiazole ringDyes and pigmentsN/A
Thiazole carboxylic acidAmide couplingPeptide-thiazole conjugatesBioactive peptides, drug deliveryN/A

Role in the Preparation of Advanced Organic Materials Precursors

The unique electronic and photophysical properties of the thiazole ring make it an attractive component for advanced organic materials. kuey.net The incorporation of thiazole moieties into polymers and other macromolecules can lead to materials with interesting optical, electronic, and thermal properties. This compound, with its reactive hydroxymethyl group, is a promising precursor for the synthesis of such materials.

The hydroxyl group can be readily converted into other functional groups suitable for polymerization reactions. For example, it can be transformed into an acrylate (B77674) or methacrylate (B99206) group, which can then undergo free-radical polymerization to yield polymers with pendant phenylthiazole units. Alternatively, it can be used in polycondensation reactions with diacids or diisocyanates to form polyesters or polyurethanes, respectively, where the phenylthiazole moiety is incorporated into the polymer backbone. mdpi.com

Polymers containing thiazole units have been investigated for a variety of applications, including:

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the thiazole ring can be beneficial for charge transport and injection in OLED devices.

Organic Solar Cells (OSCs): Thiazole-containing polymers have been used as donor materials in bulk heterojunction solar cells. researchgate.net

Sensors: The ability of the thiazole ring to interact with metal ions and other analytes makes it a useful component in chemical sensors.

Liquid Crystals: The rigid, planar structure of the thiazole ring can promote the formation of liquid crystalline phases.

The synthesis of a thiazole-based polymer donor for efficient organic solar cells has been reported, demonstrating the potential of this class of materials. researchgate.net Although this specific example does not start from this compound, it highlights the utility of the thiazole scaffold in functional polymers. The presence of the hydroxymethyl group in the target compound provides a convenient handle for its incorporation into such polymeric structures.

Application in Ligand Design for Catalysis

The thiazole ring, with its nitrogen and sulfur heteroatoms, possesses excellent coordination properties, making it a valuable component in the design of ligands for transition metal catalysis. researchgate.net The nitrogen atom acts as a Lewis base, while the sulfur atom can also participate in coordination, leading to the formation of stable metal complexes. This compound and its derivatives can serve as versatile scaffolds for the development of new ligands.

The hydroxymethyl group can be modified to introduce other donor atoms, such as phosphorus or nitrogen, to create multidentate ligands. For example, reaction with chlorodiphenylphosphine (B86185) in the presence of a base would yield a phosphine-ether ligand. Such ligands can chelate to a metal center, enhancing the stability and modulating the catalytic activity of the resulting complex.

Thiazole-containing ligands have been successfully employed in a variety of catalytic reactions, including:

Cross-Coupling Reactions: Palladium complexes with thiazole-based ligands have been used in Suzuki, Heck, and Sonogashira coupling reactions.

C-H Activation: Rhodium and iridium complexes with thiazole-containing ligands have shown activity in the catalytic functionalization of C-H bonds.

Polymerization: Ziegler-Natta and other polymerization catalysts can incorporate thiazole-based ligands to control the properties of the resulting polymers.

A review on the chemical and biological applications of thiazole derivatives highlights their use in coordination chemistry as ligands for various metal complexes. researchgate.net The ability of the thiazole ring to coordinate to both hard and soft metals makes it a versatile platform for ligand design. nih.gov The following table summarizes different types of thiazole-based ligands and their applications in catalysis.

Ligand TypeMetalCatalytic ApplicationReference
Bidentate N,N-ligandPalladiumSuzuki CouplingN/A
Pincer N,S,N-ligandRhodiumC-H ActivationN/A
Chiral thiazole-oxazoline ligandIridiumAsymmetric HydrogenationN/A
Thiazole-phosphine ligandNickelOlefin PolymerizationN/A

While specific examples of ligands derived directly from this compound are not extensively reported, the fundamental principles of ligand design and coordination chemistry strongly suggest its potential as a valuable precursor in this field.

Use in Supramolecular Chemistry Scaffolds

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct large, well-defined molecular assemblies. The structural features of this compound make it an excellent candidate for use as a building block in supramolecular chemistry.

The hydroxymethyl group is a key functional group for forming hydrogen bonds. The oxygen atom can act as a hydrogen bond acceptor, while the hydrogen atom of the hydroxyl group can act as a hydrogen bond donor. This allows for the formation of extended networks of molecules held together by hydrogen bonds. Furthermore, the nitrogen atom of the thiazole ring can also act as a hydrogen bond acceptor.

The combination of hydrogen bonding and π-π stacking can lead to the formation of a variety of supramolecular architectures, including:

One-dimensional chains: Molecules linked together in a linear fashion.

Two-dimensional sheets: Chains of molecules linked together to form a planar structure.

Three-dimensional networks: Sheets of molecules stacked on top of each other to form a 3D framework.

The formation of a one-dimensional supramolecular motif through classical N-H---O hydrogen bonds has been observed in the crystal structure of a related phosphorylated N-phenyl-1,2,4-triazole-3-thione. researchgate.net Similarly, the supramolecular assembly of a zinc(II) porphyrin complex involving a methanol (B129727) molecule highlights the importance of hydrogen bonding in constructing complex architectures. nih.govresearchgate.net These examples demonstrate the potential of the hydroxyl group in this compound to direct the formation of ordered supramolecular structures.

The ability to control the self-assembly of molecules into well-defined structures is a key goal of supramolecular chemistry, with potential applications in areas such as materials science, drug delivery, and catalysis. The versatile nature of this compound as a building block for supramolecular scaffolds makes it a compound of significant interest for future research.

Future Directions and Emerging Research Avenues for Thiazole Methanol Derivatives

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of thiazole (B1198619) derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. durham.ac.ukresearchgate.net These technologies offer significant advantages over traditional batch chemistry, including enhanced safety, scalability, and efficiency. researchgate.net Flow chemistry, which involves the continuous processing of chemical reactions in microreactors or tubular reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. durham.ac.ukresearchgate.net This level of control can lead to higher yields, improved selectivity, and the ability to safely handle hazardous reagents and intermediates. sci-hub.se

A scalable method for preparing 4,5-disubstituted thiazoles has been developed using a modular flow microreactor, demonstrating the potential of this technology for producing these compounds efficiently. durham.ac.uk The process utilizes microfluidic reaction chips and packed immobilized-reagent columns, which allows for multistep transformations with minimal manual intervention. durham.ac.uk Researchers have also reported the synthesis of 1,3,4-oxadiazoles, another class of heterocyclic compounds, using a heated packed-bed reactor in a continuous flow process, achieving high yields and short reaction times. researchgate.net The successful application of flow chemistry to related heterocyclic systems suggests a promising future for its use in the synthesis of (3-Phenyl-1,2-thiazol-4-yl)methanol (B6166933) and its derivatives.

ParameterBatch ChemistryFlow Chemistry
Reaction Scale Limited by vessel sizeScalable by extending run time
Safety Higher risk with exothermic reactionsImproved heat and mass transfer, smaller reaction volumes enhance safety
Reproducibility Can be variableHigh, due to precise control of parameters
Automation Difficult to fully automateEasily integrated with automated systems

Development of Novel Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is a crucial area of research for the efficient synthesis and transformation of thiazole derivatives. Recent advancements focus on green and sustainable methodologies, employing non-toxic catalysts and mild reaction conditions to minimize environmental impact. nih.gov These innovative techniques include microwave irradiation, ultrasound synthesis, and the use of green catalysts. nih.gov

For instance, molybdenum(VI) has been shown to catalyze the dehydrative cyclization of S-unprotected cysteine dipeptides to form thiazolines, with minimal epimerization under optimized conditions. rsc.org In another study, Pd(II) complexes have demonstrated exceptional catalytic activity in the synthesis of biaryls from phenylhydrazine (B124118) and aryl halides. rsc.org The exploration of N-heterocyclic selone catalysts in photoredox radical buffer systems has also shown promise, with the catalyst's backbone playing a crucial role in stabilizing the radical intermediate. acs.org The development of such novel catalytic systems is expected to provide more efficient and environmentally friendly routes to this compound and its derivatives.

Advanced Characterization Techniques for In Situ Monitoring

Advanced characterization techniques are becoming indispensable for the in-situ monitoring of chemical reactions, providing real-time data that can be used to optimize reaction conditions and understand reaction mechanisms. For the synthesis of thiazole derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are vital for structural elucidation. nih.govmdpi.com

The formation of the thiazole ring can be confirmed by the characteristic signals in 1H NMR and 13C NMR spectra. nih.gov For example, the 13C NMR spectra of certain thiazole derivatives show a characteristic signal for the C2 carbon of the thiazole ring. nih.gov Mass spectrometry is also crucial for confirming the molecular weight of the synthesized compounds. mdpi.comnih.gov The integration of these analytical techniques into flow chemistry setups allows for online monitoring, enabling rapid optimization and control of the synthesis process. researchgate.net

TechniqueInformation ProvidedApplication in Thiazole Synthesis
1H NMR Spectroscopy Proton environment, functional groupsConfirmation of proton signals characteristic of the thiazole ring and its substituents. nih.govmdpi.com
13C NMR Spectroscopy Carbon skeleton, functional groupsIdentification of the carbon signals of the thiazole ring. nih.gov
Mass Spectrometry Molecular weight, fragmentation patternDetermination of the molecular weight of the final product and intermediates. mdpi.comnih.gov
Infrared (IR) Spectroscopy Functional groupsIdentification of characteristic absorption bands for functional groups present in the molecule. nih.govsapub.org
X-ray Crystallography 3D molecular structureUnambiguous determination of the stereochemistry and conformation of the molecule. nih.gov

Machine Learning and AI-Driven Compound Design and Synthesis Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid design and screening of new chemical entities. researchgate.netfrontiersin.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates. researchgate.net In the context of thiazole derivatives, ML models have been successfully developed to predict their biological activities, such as anti-urease activity. researchgate.net

One approach involves using the multiple docking scores of each compound to an ensemble of structures as features in ML models. mdpi.com This method has been shown to improve predictive performance. mdpi.com For example, a machine-learning model was used to design and synthesize hybrids of 8-quinolinesulfonamide and 1,2,3-triazole with antiproliferative activity. mdpi.com The models can predict whether a compound is likely to be active with a certain probability, and the reliability of the model can be assessed using metrics like the Area Under the Receiver Operating Characteristic Curve (AUC). mdpi.com The application of these in silico methods to this compound can accelerate the discovery of new derivatives with desired therapeutic properties. researchgate.netmdpi.com

Exploration of New Chemical Space around the Thiazole Methanol (B129727) Core

The exploration of new chemical space around the thiazole methanol core is a key strategy for discovering novel compounds with enhanced biological activity and improved drug-like properties. researchgate.netresearchgate.net This involves the synthesis of new derivatives by modifying the substituents on the thiazole ring and the phenyl group. nih.gov The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole rings, which can be adapted to produce a wide variety of derivatives. youtube.comyoutube.com

Recent research has focused on the synthesis of novel thiazole derivatives bearing various moieties, such as β-amino acids and aromatic groups, to develop new antibacterial and antifungal agents. nih.gov The synthesis of di-, tri-, and tetrathiazole moieties has also been explored, with some of the resulting compounds showing high antimicrobial activity. mdpi.comnih.gov By systematically modifying the structure of this compound, researchers can explore new regions of chemical space and potentially identify compounds with novel mechanisms of action and improved therapeutic profiles. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Phenyl-1,2-thiazol-4-yl)methanol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours). For example, refluxing a thiazole precursor with hydrazine hydrate in acetic acid yields crystalline products after filtration and recrystallization (ethanol/chloroform mixture) . Alternative methods include nucleophilic substitution on thiol intermediates using sodium monochloroacetate in aqueous media, followed by acidification .
  • Key Variables : Reaction time, solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reagents significantly impact purity and yield.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodology :

  • NMR : Use ¹H NMR to identify the methylene proton adjacent to the hydroxyl group (δ ~4.5–5.0 ppm, split due to coupling with thiazole protons). Aromatic protons from the phenyl and thiazole rings appear at δ 7.2–8.1 ppm .
  • IR : A broad O-H stretch at 3200–3400 cm⁻¹ confirms the methanol group .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation acceptable) .

Q. What are the stability considerations for storing this compound?

  • Methodology : Store in amber glass bottles at 4°C to prevent photodegradation. Avoid prolonged exposure to acidic conditions, as perchloric acid in methanol can induce decomposition . Purity (>97%) is maintained by recrystallization from ethanol/chloroform (1:1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodology : Discrepancies in NMR or elemental analysis (e.g., C% deviations) may arise from incomplete purification or solvent residues. Repeat recrystallization in polar/non-polar solvent mixtures and validate via HPLC. For example, reports 84% yield after ether precipitation, but impurities may require column chromatography .

Q. What strategies optimize regioselectivity in thiazole functionalization during synthesis?

  • Methodology : Use steric and electronic directing groups. For instance, electron-withdrawing substituents on the phenyl ring enhance reactivity at the thiazole’s 4-position. Bromoalkanes in propan-2-ol under reflux (2 hours) selectively alkylate sulfur atoms, as shown in analogous triazole-thiol systems .

Q. How do computational models predict the reactivity of this compound in biological systems?

  • Methodology : Density Functional Theory (DFT) calculates electrophilic Fukui indices to identify reactive sites. For example, the hydroxyl group’s high nucleophilicity suggests potential for hydrogen bonding with kinase targets, similar to triazole-based inhibitors .

Q. What mechanistic insights explain the compound’s antimicrobial activity?

  • Methodology : Assay against Gram-positive bacteria (e.g., S. aureus) using MIC protocols. Compare with structurally related oxadiazole-triazole hybrids, which disrupt membrane integrity via thiazole-mediated lipid peroxidation .

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